molecular formula C20H23N3O2 B608152 4-{3-[(4-hydroxypiperidin-1-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzonitrile CAS No. 2307472-03-1

4-{3-[(4-hydroxypiperidin-1-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzonitrile

Cat. No. B608152
CAS RN: 2307472-03-1
M. Wt: 337.423
InChI Key: WFOUOZGIXDMUJU-UHFFFAOYSA-N
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Description

IU1-248 is an USP14 inhibitor. IU1-248 is 10-fold more potent than IU1.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study by Kumar, Kumar, and Nihana (2017) synthesized novel pyrrole derivatives, including structures similar to 4-{3-[(4-hydroxypiperidin-1-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzonitrile, for antimicrobial evaluation. The compounds demonstrated in vitro antibacterial activity, suggesting potential pharmaceutical applications in combating bacterial infections (Kumar, Kumar, & Nihana, 2017).

Generation of Structurally Diverse Library

Roman (2013) used compounds structurally related to the chemical as starting materials for generating a diverse library of compounds through alkylation and ring closure reactions. This research underscores the potential of such compounds in creating a variety of structurally diverse molecules for various applications (Roman, 2013).

Synthesis of Fluorescent Films

Soboleva, Orlova, and Shelkovnikov (2017) conducted a study involving the reaction of (4-hydroxypiperidin-1-yl) compounds with phenylhydrazine, leading to the development of fluorescent films. This suggests applications in material sciences, particularly in creating materials with specific optical properties (Soboleva, Orlova, & Shelkovnikov, 2017).

Corrosion Inhibition

Louroubi et al. (2019) synthesized a pyrrole derivative that showed significant inhibition efficiency on steel surfaces, indicating the potential use of such compounds in corrosion prevention technologies (Louroubi et al., 2019).

properties

IUPAC Name

4-[3-[2-(4-hydroxypiperidin-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-14-11-19(20(25)13-22-9-7-18(24)8-10-22)15(2)23(14)17-5-3-16(12-21)4-6-17/h3-6,11,18,24H,7-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOUOZGIXDMUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C#N)C)C(=O)CN3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[(4-hydroxypiperidin-1-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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